

Comparative Efficacy of Tannacomp® Across Diverse Patient Populations: A Comprehensive Analysis

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Compound of Interest

Compound Name: Tannacomp

Cat. No.: B1178731

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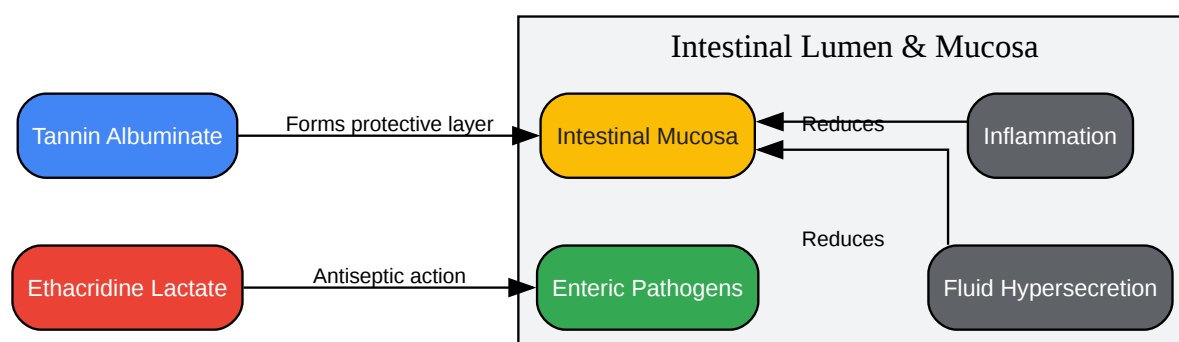
This guide provides an objective comparison of the clinical effectiveness of **Tannacomp®**, a fixed-dose combination of tannin albuminate (500 mg) and ethacridine lactate (50 mg), across various patient populations experiencing diarrheal diseases. By synthesizing data from multiple clinical studies, this document aims to offer a comprehensive resource for evaluating **Tannacomp®**'s performance against other therapeutic alternatives.

Executive Summary

Tannacomp® has demonstrated notable efficacy in the treatment of acute diarrhea across different patient groups, including adults with traveler's diarrhea and general acute diarrhea. Clinical evidence suggests a rapid onset of action, with a significant reduction in the duration of diarrhea and associated symptoms. Comparative studies indicate its superiority over placebo and activated charcoal, and a faster resolution of symptoms compared to probiotics like *Saccharomyces cerevisiae*. While direct comparative data with loperamide is limited, **Tannacomp®** presents a different mechanism of action that does not impair intestinal motility. Data on pediatric populations, primarily from studies on related tannin-based compounds, suggest potential efficacy and a favorable safety profile.

Mechanism of Action

Tannacomp® combines the complementary actions of its two active ingredients. Tannin albuminate, a protein-bound tannin, acts as an astringent, forming a protective layer over the intestinal mucosa. This reduces inflammation and fluid secretion into the intestinal lumen. Ethacridine lactate provides a localized antiseptic effect against a broad spectrum of enteric pathogens. This dual mechanism targets both the symptoms and the potential underlying infectious causes of diarrhea.



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Figure 1: Mechanism of Action of **Tannacomp®**.

Clinical Efficacy in Adult Patient Populations

Acute Non-Specific Diarrhea

A large post-marketing surveillance study involving 699 patients with acute diarrhea demonstrated a rapid onset of action for **Tannacomp®**.^[1]

- Within 12 hours: Nearly 50% of patients showed a positive effect.^[1]
- Within 24 hours: Over 81% of patients experienced improvement.^[1]

Three non-interventional studies, encompassing over 1,400 patients of all age groups, further support these findings, with physicians rating the effectiveness and tolerability as "very good" or "good" in over 90% of cases.^[1] On average, diarrhea resolved within 2.5 days of initiating treatment with **Tannacomp®**.^[1] The mean number of stools per day was significantly reduced from an initial average of 6.8 to 1.5 by the end of the treatment period.^[1]

Traveler's Diarrhea

Tannacomp® has been shown to be an effective treatment for traveler's diarrhea. A randomized, parallel-group comparison study was conducted in 60 tourists in Tunisia who developed traveler's diarrhea.[\[1\]](#)

Table 1: Efficacy of **Tannacomp®** vs. *Saccharomyces cerevisiae* in Traveler's Diarrhea

Efficacy Endpoint	Tannacomp® (ET)	<i>Saccharomyces cerevisiae</i> (SC)	p-value
Mean Duration of Diarrhea	1.4 days (33.8 hours)	2.1 days (51.4 hours)	0.0394

In this study, **Tannacomp®** was significantly superior to *Saccharomyces cerevisiae* in shortening the duration of diarrhea.[\[1\]](#) Additionally, relief from abdominal cramps and vomiting was reported to be better in the **Tannacomp®** group.[\[1\]](#)

Another prospective randomized trial involving 186 German tourists in Turkey compared the efficacy of **Tannacomp®** with activated charcoal for self-medication of uncomplicated traveler's diarrhea.

Table 2: Efficacy of **Tannacomp®** vs. Activated Charcoal in Traveler's Diarrhea

Efficacy Endpoint	Tannacomp® (TA/EL)	Activated Charcoal
Return to Normal Stool Frequency	Significantly earlier	-
Moderate to Severe Abdominal Pain	50% of patients	82.2% of patients

The study concluded that **Tannacomp®** was more efficient, with a significantly earlier return to normal stool frequency and a lower incidence of moderate to severe abdominal pain compared to activated charcoal.

Clinical Efficacy in Pediatric Patient Populations

Direct, large-scale randomized controlled trials of **Tannacomp®** in pediatric populations are not as readily available as for adults. However, studies on tannin-containing compounds provide insights into its potential efficacy and safety in children.

A pilot, randomized, case-controlled study involving 60 children (aged 1 to 17 years) with acute gastroenteritis evaluated a product containing tannins and flavonoids (Actitan F) alongside standard oral rehydration solution (SOR).

Table 3: Efficacy of a Tannin-Containing Product in Children with Acute Gastroenteritis

Efficacy Endpoint	Actitan F + SOR (Group 1)	SOR only (Group 2)	p-value
Median Stools at 24h	3.5	4.0	< 0.0001 (baseline vs. 24h in Group 1)
Median Duration of Diarrhea	5 days	4 days	0.48 (not statistically significant)

While the difference in the median duration of diarrhea was not statistically significant, the study did show a significant reduction in the number of stools within 24 hours in the group receiving the tannin-containing product.[\[2\]](#)

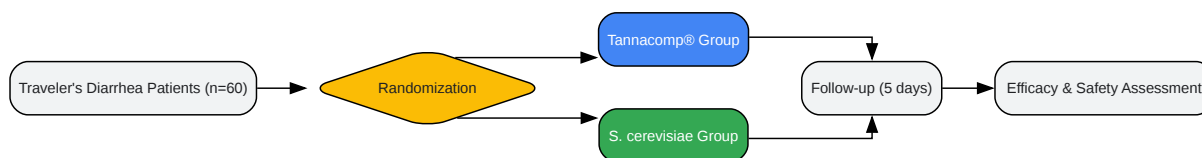
Studies on gelatin tannate, another tannin-based antidiarrheal, also suggest benefits in pediatric acute diarrhea.

Experimental Protocols

Study 1: Tannacomp® vs. *Saccharomyces cerevisiae* in Traveler's Diarrhea

- Study Design: Randomized, parallel-group comparison study.
- Participants: 60 tourists in Tunisia with traveler's diarrhea. 43 patients completed the study.
- Intervention:

- **Tannacomp®** Group: Two film-coated tablets (50 mg ethacridine lactate and 500 mg tannin albuminate) three times daily.
- *Saccharomyces cerevisiae* Group: Three capsules (50 mg *S. cerevisiae*) four times daily.
- Duration: 5 days.
- Primary Outcome: Duration of diarrhea (DD).
- Secondary Outcomes: Stool frequency and consistency, abdominal cramps, nausea, vomiting, global assessment of therapy, tolerance, and adverse drug reactions.[1]



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